molecular formula C7H11Br3 B14525986 1,1,1-Tribromo-4-methylhex-3-ene CAS No. 62648-69-5

1,1,1-Tribromo-4-methylhex-3-ene

Cat. No.: B14525986
CAS No.: 62648-69-5
M. Wt: 334.87 g/mol
InChI Key: SKEQOPFQDJNPAE-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-4-methylhex-3-ene is a halogenated organic compound presented for research applications. Its structure, featuring a trisubstituted alkene conjugated with a trihalomethyl group, makes it a potential intermediate in synthetic organic chemistry. Researchers can explore its use in various cross-coupling reactions and cyclization processes to develop more complex molecular architectures. The presence of multiple bromine atoms offers distinct reactivity, potentially serving as a precursor for generating carbenes or other reactive species under controlled conditions. This product is intended for use in laboratory research only. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

62648-69-5

Molecular Formula

C7H11Br3

Molecular Weight

334.87 g/mol

IUPAC Name

1,1,1-tribromo-4-methylhex-3-ene

InChI

InChI=1S/C7H11Br3/c1-3-6(2)4-5-7(8,9)10/h4H,3,5H2,1-2H3

InChI Key

SKEQOPFQDJNPAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(Br)(Br)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tribromo-4-methylhex-3-ene can be synthesized through the bromination of 4-methylhex-3-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-methylhex-3-ene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1,1,1-tribromo-4-methylhex-3-ene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and bromine concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tribromo-4-methylhex-3-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Elimination Reactions: Often performed using strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Formation of alkenes or alkynes with varying degrees of substitution.

    Addition Reactions: Formation of dibromoalkanes or other halogenated derivatives.

Scientific Research Applications

1,1,1-Tribromo-4-methylhex-3-ene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of various halogenated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or protein binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1-tribromo-4-methylhex-3-ene involves its interaction with various molecular targets through its reactive bromine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.

    Electrophilic Addition: The double bond can react with electrophiles, resulting in the addition of new groups to the molecule.

    Elimination: The compound can undergo elimination reactions to form unsaturated products with different degrees of substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following insights from the evidence may hint at broader trends in brominated alkenes or related reactions:

(A) Brominated Cyclohexene Derivatives ()

  • 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₄NOBr) was synthesized via alkylation with methyl iodide in DMF .
  • Elemental analysis: Calculated (C: 55.73%, H: 5.04%, N: 5.00%) vs. Found (C: 55.78%, H: 5.04%, N: 4.89%) .
  • While structurally distinct from the target compound, this highlights the reactivity of brominated alkenes in alkylation reactions.

(B) Organometallic Catalysis ()

  • References to palladium-catalyzed cross-coupling reactions (e.g., Ishiyama et al., 1996) suggest bromoalkenes might participate in similar transformations .

Hypothetical Comparison Table (No Direct Evidence)

Compound Structure Bromination Pattern Reactivity Highlights
1,1,1-Tribromo-4-methylhex-3-ene C₆H₇Br₃ (hypothetical) 1,1,1-tribromo Potential for elimination or coupling
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide C₁₃H₁₄NOBr 1-bromo Alkylation with methyl iodide

Research Findings and Limitations

  • Critical Gap : The evidence lacks specific data on 1,1,1-Tribromo-4-methylhex-3-ene , including synthesis, spectral data (NMR, IR), or applications.
  • Methodological Notes: The reaction in used NaH and methyl iodide in DMF, a common alkylation protocol that might apply to bromoalkenes . However, extrapolation is speculative.

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